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molecular formula C12H13BrN2O B8696018 2-(4-bromophenyl)-2,4-dihydro-5-propyl-3H-Pyrazol-3-one

2-(4-bromophenyl)-2,4-dihydro-5-propyl-3H-Pyrazol-3-one

Cat. No. B8696018
M. Wt: 281.15 g/mol
InChI Key: SKPUVQFILTZHDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06034099

Procedure details

From the reaction of 4-bromophenylhydrazine and ethylbutyrylacetate, 2-(4-bromphenyl)-2,4-dihydro-5-propyl-3H-pyrazol-3-one is obtained. Subsequent reaction with 2-ethylaniline yields 2-(4-bromophenyl)-4-(2-ethylanilinomethylene)-2,4-dihydro-5-propyl-3H-pyrazol-3-one, Mp.: 126.9° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethylbutyrylacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][NH2:9])=[CH:4][CH:3]=1.[CH2:10]([CH2:12][CH2:13][CH2:14][C:15](CC([O-])=O)=[O:16])[CH3:11]>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:15](=[O:16])[CH2:14][C:13]([CH2:12][CH2:10][CH3:11])=[N:9]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)NN
Name
ethylbutyrylacetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)CCCC(=O)CC(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)N1N=C(CC1=O)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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